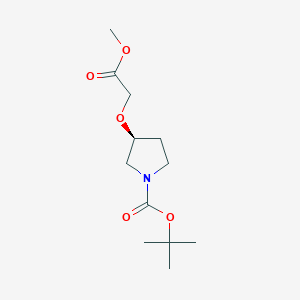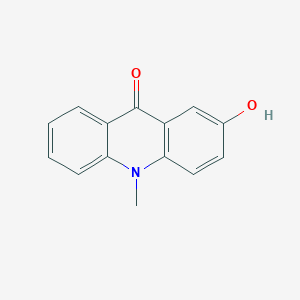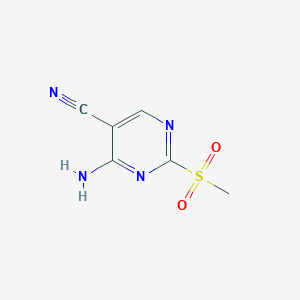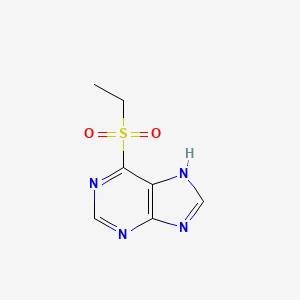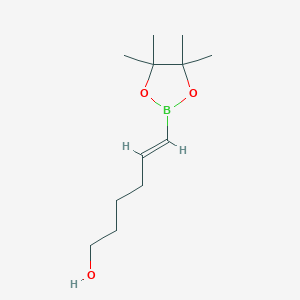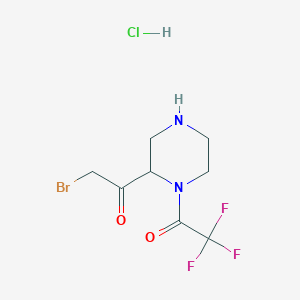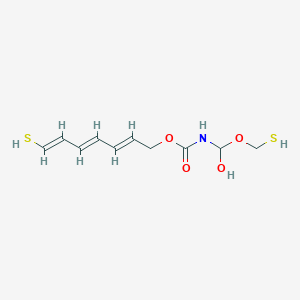
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate typically involves multiple steps, starting from simpler precursors. One common approach is to start with hepta-2,4,6-trien-1-ol, which undergoes a series of reactions including mercapto group introduction, hydroxylation, and carbamate formation. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone: A related compound with a similar triene structure but lacking the mercapto and carbamate groups.
Tropolone: Similar to tropone but with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C10H15NO4S2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[hydroxy(sulfanylmethoxy)methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-10(13)15-8-17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
Clé InChI |
NZQWTUKBCMHZGU-PPLKHLOCSA-N |
SMILES isomérique |
C(/C=C/C=C/C=C/S)OC(=O)NC(O)OCS |
SMILES canonique |
C(C=CC=CC=CS)OC(=O)NC(O)OCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


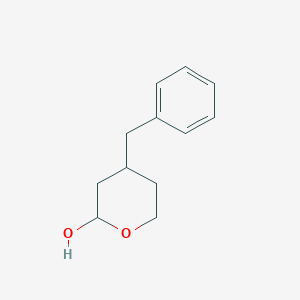

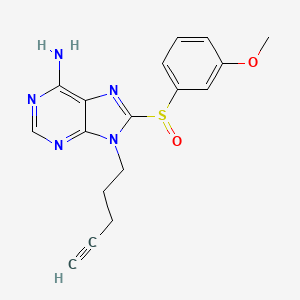
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)

